Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester is a complex organosilicon compound It is characterized by the presence of methanesulfonic acid, trifluoro groups, and tris(pentafluorophenyl)silyl ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester typically involves the reaction of methanesulfonic acid with trifluoromethanesulfonic anhydride and tris(pentafluorophenyl)silane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of raw materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The ester group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce simpler organosilicon compounds.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in biochemical research, including enzyme inhibition studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonic acid moiety can act as a strong acid, facilitating protonation reactions. The tris(pentafluorophenyl)silyl ester group can participate in various chemical transformations, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties.
Trifluoromethanesulfonic acid: Known for its strong acidity and use in esterification reactions.
Tris(pentafluorophenyl)borane: Shares the pentafluorophenyl groups and is used in similar catalytic applications.
Uniqueness
Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
CAS No. |
844504-52-5 |
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Molecular Formula |
C19F18O3SSi |
Molecular Weight |
678.3 g/mol |
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)silyl trifluoromethanesulfonate |
InChI |
InChI=1S/C19F18O3SSi/c20-1-4(23)10(29)16(11(30)5(1)24)42(40-41(38,39)19(35,36)37,17-12(31)6(25)2(21)7(26)13(17)32)18-14(33)8(27)3(22)9(28)15(18)34 |
InChI Key |
KUHHMSRXWWMNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)OS(=O)(=O)C(F)(F)F)F)F)F |
Origin of Product |
United States |
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